1-(3-bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate
Overview
Description
1-(3-bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1B/1D receptors, which are involved in the regulation of pain, anxiety, and mood. By blocking these receptors, this compound may reduce the transmission of pain signals and alleviate anxiety and depression symptoms.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
1-(3-bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT1B/1D receptors, which allows for precise targeting of these receptors in animal models. It also exhibits significant anti-inflammatory, analgesic, and anxiolytic effects, which make it a useful tool for studying pain, anxiety, and mood disorders. However, this compound also has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in long-term studies. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Future Directions
There are several future directions for the study of 1-(3-bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate. One potential direction is the investigation of its potential use in the treatment of neuropathic pain, anxiety disorders, and depression in humans. Another direction is the development of more potent and selective antagonists of the 5-HT1B/1D receptors based on the structure of this compound. Additionally, the biochemical and physiological effects of this compound could be further explored to gain a better understanding of its mechanism of action and potential therapeutic applications.
Scientific Research Applications
1-(3-bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, analgesic, and anxiolytic effects in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and depression.
properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O4S.C2H2O4/c1-25-16-4-6-17(7-5-16)27(23,24)22-11-9-21(10-12-22)14-15-3-8-19(26-2)18(20)13-15;3-1(4)2(5)6/h3-8,13H,9-12,14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJLCIGVGKOVDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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